Chemoselective Formal [4+2] Cycloaddition: 3-Hydroxy vs. 3-Ethoxy Cyclobutanone Divergent Reaction Outcomes
Activation of 3-hydroxycyclobutanone with boron trifluoride etherate in the presence of α,β-unsaturated ketones proceeds with exclusive chemoselectivity at the C–C double bond to afford cyclohexanone derivatives via formal [4+2] cycloaddition. In contrast, identical treatment of 3-ethoxycyclobutanone directs the reaction to the C–O double bond, yielding dihydro-γ-pyrones [1]. This demonstrates that the free 3-hydroxy group is essential for C–C bond formation chemoselectivity, whereas O-alkylated analogs undergo fundamentally different reaction pathways.
| Evidence Dimension | Chemoselectivity of formal [4+2] cycloaddition reaction pathway |
|---|---|
| Target Compound Data | Reaction at C–C double bond → cyclohexanone derivatives |
| Comparator Or Baseline | 3-Ethoxycyclobutanone: Reaction at C–O double bond → dihydro-γ-pyrones |
| Quantified Difference | Binary divergence: complete pathway switch from C–C to C–O bond addition upon 3-OH protection |
| Conditions | BF₃·OEt₂ Lewis acid activation, α,β-unsaturated ketone presence |
Why This Matters
Procurement of 3-hydroxycyclobutanone rather than its O-alkylated derivatives is essential when C–C bond-forming cycloaddition to cyclohexanones is the intended synthetic outcome.
- [1] Harada K, Nowaki A, Matsuo J. Chemoselective Formal [4+2] Cycloaddition of 3-Hydroxycyclobutanones with Enones. Asian Journal of Organic Chemistry, 2013, 2(11): 930-933. View Source
